molecular formula C13H14N4O3 B2582331 2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile CAS No. 921498-34-2

2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile

Cat. No.: B2582331
CAS No.: 921498-34-2
M. Wt: 274.28
InChI Key: VQHJSYQKKKSRMO-UHFFFAOYSA-N
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Description

2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile: is a complex organic compound that has attracted attention in various scientific fields due to its unique structure and potential applications. This compound belongs to a class of heterocyclic compounds, which are known for their diverse biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile can be accomplished through several synthetic routes. A common method involves the cyclization of appropriate starting materials in the presence of a base. The reaction typically proceeds under reflux conditions in solvents like ethanol or dimethyl sulfoxide (DMSO).

  • Initial Cyclization : The starting materials undergo cyclization to form the pyrido[2,3-d]pyrimidine core.

  • Functionalization : Subsequent steps introduce the propoxy group at the 5-position and the acetonitrile group.

Industrial Production Methods

For industrial production, the process is scaled up using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to achieve efficient mixing and heat transfer, thereby enhancing the reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile undergoes various chemical reactions, including:

  • Oxidation : This reaction typically requires oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction : Commonly involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution : Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, facilitated by reagents like halides or acids.

Common Reagents and Conditions

  • Oxidizing Agents : Hydrogen peroxide, potassium permanganate.

  • Reducing Agents : Sodium borohydride, lithium aluminum hydride.

  • Substituting Agents : Alkyl halides, aryl halides.

Major Products

The major products formed from these reactions vary depending on the conditions. For instance, oxidation might yield derivatives with additional functional groups, while substitution reactions could introduce new side chains.

Scientific Research Applications

2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile has numerous applications in scientific research:

  • Chemistry : Used as an intermediate in organic synthesis.

  • Biology : Explored for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine : Investigated for its potential therapeutic effects.

  • Industry : Utilized in the development of novel materials and catalysts.

Mechanism of Action

The exact mechanism by which 2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile exerts its effects can vary depending on its application. Generally, the compound interacts with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. For example, it might inhibit a specific enzyme involved in cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

When comparing 2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile with similar compounds, it stands out due to its unique structural features and reactivity profile.

Similar Compounds

  • 2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidine

  • 1-methyl-2,4-dioxo-5-alkoxy-1,2-dihydropyrido[2,3-d]pyrimidine

These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical and biological properties.

There you have it! A deep dive into the fascinating

Properties

IUPAC Name

2-(1-methyl-2,4-dioxo-5-propoxypyrido[2,3-d]pyrimidin-3-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3/c1-3-8-20-9-4-6-15-11-10(9)12(18)17(7-5-14)13(19)16(11)2/h4,6H,3,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHJSYQKKKSRMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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